2-(4-Chlorophenyl)ethyl acetate

Description

Significance of Aryl-Substituted Ethyl Esters in Chemical Research

Aryl-substituted ethyl esters represent a significant class of organic compounds characterized by an aromatic ring structure linked to an ethyl ester group. numberanalytics.commedium.comnumberanalytics.com These compounds are prevalent in both natural and synthetic chemistry and serve as crucial building blocks and intermediates in a wide array of applications. numberanalytics.comnumberanalytics.comsolubilityofthings.com Their versatility stems from the combination of the aromatic nucleus and the reactive ester functional group. medium.comsolubilityofthings.com

In nature, many esters, including aryl-substituted variants, are responsible for the characteristic fragrances and flavors of fruits and flowers. numberanalytics.comsolubilityofthings.com In industrial and academic research, their importance is pronounced. They are frequently employed in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.comontosight.ai The ester group can undergo various transformations, such as hydrolysis to form carboxylic acids and alcohols, or transesterification to create different esters, making them versatile intermediates. numberanalytics.comsolubilityofthings.com

Furthermore, the aryl group can be modified through various substitution reactions, allowing for the fine-tuning of the molecule's physical, chemical, and biological properties. mdpi.com This adaptability makes aryl-substituted ethyl esters valuable scaffolds in drug discovery and materials science. numberanalytics.commdpi.com For instance, they are used in the synthesis of anti-inflammatory drugs, analgesics, and herbicides. ontosight.ai The study of their reaction kinetics, such as in enzymatic hydrolysis, also provides valuable insights into enzyme mechanisms and biocatalysis. rsc.orgscirp.org

Structural Characteristics and Chemical Context of 2-(4-Chlorophenyl)ethyl Acetate (B1210297)

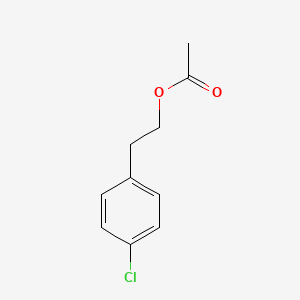

2-(4-Chlorophenyl)ethyl acetate is a specific member of the aryl-substituted ethyl ester family. Its structure consists of a central ethyl acetate core. An acetate group (CH₃COO) is ester-linked to an ethyl group (–CH₂CH₂–). This ethyl group is, in turn, substituted with a 4-chlorophenyl group at the second carbon position. The 4-chlorophenyl group is a benzene (B151609) ring where a chlorine atom is attached at the para-position (position 4) relative to the point of attachment of the ethyl chain.

The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring influences the electronic properties of the molecule. This can affect its reactivity and interactions with biological targets or in chemical reactions. The ester functional group provides a site for nucleophilic attack, most commonly leading to hydrolysis back to the corresponding alcohol, 2-(4-chlorophenyl)ethanol (B160499), and acetic acid.

Several methods can be employed for its synthesis, including the O-acylation of 2-(4-Chlorophenyl)ethanol with acetyl chloride or the esterification of acetic acid with 1-chloro-4-(2-chloroethyl)benzene. chemchart.com

Below is a table summarizing key physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₁₁ClO₂ | nih.govnih.gov |

| Molecular Weight | 198.64 g/mol | nih.govnih.gov |

| CAS Number | 59163-72-3 | nih.gov |

| Canonical SMILES | CC(=O)OCCC1=CC=C(C=C1)Cl | chemchart.comnih.gov |

| InChIKey | VZCKVXGHPYHDRQ-UHFFFAOYSA-N | chemchart.comnih.gov |

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current body of research on this compound indicates its primary role as a chemical intermediate and a substrate in specific enzymatic studies. While its synthesis and basic properties are documented, its application appears to be specialized rather than widespread.

A notable area of research involves its use as a building block in the synthesis of more complex, biologically active molecules. For example, related structures like ethyl 2-(4-chlorophenyl)acetate are used as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.ai Specifically, the synthesis of compounds like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, investigated for its hypolipidemic activities, highlights the utility of chlorophenyl-substituted esters in medicinal chemistry. nih.gov

The compound and its structural isomers also feature in patent literature, often as intermediates for creating a range of compounds, from anti-inflammatory agents to other specialized chemicals. google.commdpi.comgoogle.com This suggests its value in the proprietary development of new chemical entities.

However, a significant gap exists in the public research domain regarding the specific biological activities or material properties of this compound itself. Much of the available literature focuses on its synthesis or its use as a component part for larger molecules. chemchart.comprepchem.com There is a scarcity of studies investigating its potential standalone applications, whether in pharmacology, materials science, or as a specialized solvent. Further research could explore its metabolic fate in various organisms, its potential as a fragrance component, or its utility in novel polymerization reactions. The majority of detailed studies on biological activity tend to focus on more complex molecules derived from it, leaving the direct potential of this compound largely unexplored. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-8(12)13-7-6-9-2-4-10(11)5-3-9/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCKVXGHPYHDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307398 | |

| Record name | 2-(4-chlorophenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59163-72-3 | |

| Record name | NSC190986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 2 4 Chlorophenyl Ethyl Acetate

Hydrolytic Degradation Pathways

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters, including 2-(4-Chlorophenyl)ethyl acetate (B1210297). This process can be catalyzed by either acids or bases, each following a distinct mechanistic path.

Under acidic conditions, the hydrolysis of 2-(4-Chlorophenyl)ethyl acetate is a reversible equilibrium process. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. byjus.com

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺). byjus.com

Nucleophilic Attack: A water molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, making it a better leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming acetic acid. byjus.com

In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), this compound undergoes saponification, an irreversible hydrolysis reaction. researchgate.net The term "saponification" originates from its use in soap making from fats (which are esters). researchgate.net

The mechanism for saponification is a two-step process:

Nucleophilic Addition: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.netdb-thueringen.de

Elimination: This intermediate then collapses, eliminating the alkoxide leaving group, 2-(4-chlorophenyl)ethoxide (⁻OCH₂CH₂C₆H₄Cl). db-thueringen.de

Acid-Base Reaction: The eliminated alkoxide is a strong base and immediately deprotonates the newly formed acetic acid. This final, fast, and irreversible acid-base step produces an alcohol (2-(4-chlorophenyl)ethanol) and a carboxylate salt (sodium acetate). researchgate.net

Because the final step is irreversible, saponification goes to completion and is not an equilibrium process like its acid-catalyzed counterpart. researchgate.net

Oxidative Transformations of the Alkyl and Aromatic Moieties

The alkyl and aromatic portions of this compound can undergo oxidation. The benzylic position of the ethyl chain is particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cation intermediates. Potential oxidation products could include 1-(4-chlorophenyl)ethanol (B1581629) or 4-chloroacetophenone, depending on the oxidant and reaction conditions. The aromatic ring itself is relatively resistant to oxidation but can be cleaved under harsh conditions, which would likely also destroy the ester functionality.

Reductive Processes Affecting the Ester Linkage and Aromatic Ring

Reduction reactions can target either the ester group or the chloro-substituent on the aromatic ring.

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group. This process would cleave the ester bond and reduce the acyl portion, yielding two separate alcohol molecules: 2-(4-chlorophenyl)ethanol (B160499) and ethanol.

Reductive Dechlorination: The carbon-chlorine bond on the aromatic ring can be cleaved through reductive dechlorination. This is a significant reaction for the remediation of chlorinated organic compounds. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) with a source of hydrogen (e.g., H₂ gas or a hydrogen donor like sodium hypophosphite) can replace the chlorine atom with hydrogen. organic-chemistry.org This would transform this compound into 2-phenylethyl acetate. While bromides are reduced more easily, chlorides can also be reduced under more vigorous conditions. organic-chemistry.org

Metal-Based Reagents: Zero-valent metals such as iron (Fe), zinc (Zn), or nickel (Ni) can also effect dechlorination. wikipedia.orguky.edu For instance, nickel-based reagents have been shown to be highly effective in reducing chlorobenzenes to benzene (B151609). uky.edu

Substitution Reactions at the Chlorophenyl Group and Alkyl Chain

Substitution reactions can occur on both the aromatic ring and the alkyl side chain.

Electrophilic Aromatic Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. byjus.com The outcome is directed by the two existing substituents: the chloro group and the ethyl acetate group (-CH₂CH₂OAc).

The ethyl acetate group is weakly electron-withdrawing and is also considered a deactivating, ortho, para-directing group.

The combination of these directing effects means that incoming electrophiles will preferentially substitute at the positions ortho to the chlorine atom (C2 and C6) and ortho to the ethyl acetate group (C3 and C5).

Nucleophilic Aromatic Substitution: The SₙAr mechanism for nucleophilic substitution on an aryl halide is generally slow unless the ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and para positions. libretexts.org Since this compound lacks such strong activation, this pathway is unlikely under normal conditions.

Alkyl Chain Substitution: The hydrogens on the alkyl chain, particularly the two at the benzylic position (alpha to the benzene ring), are the most likely sites for substitution on the chain. Free radical substitution, for example, could replace a benzylic hydrogen with a halogen atom under UV light or with a radical initiator.

Thermal Decomposition Pathways and Products

When heated to high temperatures in the absence of oxygen (pyrolysis), esters containing a beta-hydrogen on the alcohol portion can undergo a specific type of elimination reaction. This reaction proceeds through a concerted, six-membered cyclic transition state, often referred to as a syn-elimination or Chugaev-type elimination.

For this compound, this pathway is highly probable. The thermal decomposition would involve the transfer of a hydrogen atom from the carbon adjacent to the phenyl ring (the β-hydrogen) to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond. This process yields a carboxylic acid and an alkene. stackexchange.com The expected products from the thermal decomposition of this compound are acetic acid and 4-chlorostyrene .

Research on Photochemical Transformations of this compound Remains Limited

The study of photochemical transformations is crucial for understanding the environmental fate of chemical compounds. Such research typically investigates how a substance breaks down when exposed to light, identifying the resulting degradation products and the mechanisms of these transformations. This information is vital for assessing a compound's persistence in the environment and the potential impact of its byproducts.

For analogous compounds, photochemical reactions can involve processes like the cleavage of the carbon-chlorine bond or rearrangements of the ester group, such as the photo-Fries rearrangement. However, without specific studies on this compound, any discussion of its degradation pathways would be speculative and not based on direct scientific evidence.

The absence of this specific data highlights a gap in the current scientific knowledge regarding the environmental behavior of this particular chemical compound. Further research would be necessary to accurately determine its photochemical degradation pathway and the identity of its transformation products.

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Chlorophenyl Ethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 2-(4-chlorophenyl)ethyl acetate (B1210297), offering a comprehensive view of its atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-chlorophenyl)ethyl acetate provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

The protons on the aromatic ring, due to the deshielding effect of the ring currents, resonate in the downfield region. The para-substitution pattern of the chlorine atom leads to a characteristic splitting pattern for the aromatic protons, which often appear as two distinct doublets. The protons ortho to the chlorine atom are expected to have a different chemical shift compared to the protons meta to it.

The ethyl group protons exhibit distinct signals. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen are deshielded and typically appear as a triplet. The methylene protons (CH₂) attached to the aromatic ring also form a triplet. The methyl protons (CH₃) of the acetate group appear as a singlet in the upfield region.

Specific chemical shift values can vary slightly depending on the solvent used for the analysis. tn-sanso.co.jp For instance, in deuterated chloroform (B151607) (CDCl₃), the aromatic protons are observed in the range of δ 7.2-7.3 ppm. The methylene protons of the ethyl group appear at approximately δ 4.3 ppm (triplet, adjacent to oxygen) and δ 2.9 ppm (triplet, adjacent to the phenyl ring). The acetate methyl protons resonate around δ 2.0 ppm (singlet).

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~ 7.2-7.3 | m |

| -O-CH₂- | ~ 4.3 | t |

| Ar-CH₂- | ~ 2.9 | t |

| -C(O)-CH₃ | ~ 2.0 | s |

Note: 'm' denotes a multiplet, 't' denotes a triplet, and 's' denotes a singlet. Data is approximate and based on typical values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The carbonyl carbon of the ester group is significantly deshielded and appears far downfield, typically in the range of δ 170-171 ppm. The aromatic carbons show a range of chemical shifts between approximately δ 128 ppm and δ 138 ppm. The carbon atom bearing the chlorine atom (C-Cl) is also distinctly shifted.

The aliphatic carbons of the ethyl acetate moiety are found in the upfield region of the spectrum. The methylene carbon attached to the ester oxygen (-O-CH₂) typically resonates around δ 64 ppm, while the methylene carbon attached to the phenyl ring (Ar-CH₂) is found at approximately δ 35 ppm. The methyl carbon of the acetate group (-C(O)-CH₃) appears at about δ 21 ppm.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

|---|---|

| C=O (Ester) | ~ 170.5 |

| Aromatic C-Cl | ~ 132.5 |

| Aromatic C-H | ~ 128.5 - 130.0 |

| Aromatic C (quaternary) | ~ 137.0 |

| -O-CH₂- | ~ 64.0 |

| Ar-CH₂- | ~ 35.0 |

| -C(O)-CH₃ | ~ 21.0 |

Note: Data is approximate and based on typical values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is instrumental in identifying protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.illibretexts.org In the COSY spectrum of this compound, cross-peaks would be observed between the signals of the two methylene groups of the ethyl chain, confirming their connectivity. huji.ac.illibretexts.org It also helps to correlate the coupled protons within the aromatic ring. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is a powerful tool for assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the proton signal at ~4.3 ppm would show a correlation to the carbon signal at ~64 ppm, confirming this as the -O-CH₂- group. Similarly, the aromatic proton signals would be correlated to their corresponding aromatic carbon signals. sdsu.eduyoutube.com

Solvent Effects and Tautomerism in NMR Spectral Interpretation

The choice of solvent can influence the chemical shifts of protons and carbons in an NMR spectrum. pitt.edupitt.edusysu.edu.cn This is due to interactions between the solute and solvent molecules, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS). While this compound does not have readily exchangeable protons that would lead to significant hydrogen bonding with the solvent, polar solvents may cause slight shifts in the resonance frequencies compared to nonpolar solvents. pitt.edu

Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton and a double bond, is not a significant consideration for this compound under normal conditions. The ester functional group is stable and does not exhibit tautomeric forms. The interpretation of its NMR spectra is therefore straightforward and not complicated by the presence of multiple tautomeric species in solution. fu-berlin.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., Carbonyl Stretch)

The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. This band is one of the most readily identifiable features in an IR spectrum. spectroscopyonline.com

C=O Stretch: For an aliphatic ester like this compound, the carbonyl stretching vibration typically appears in the range of 1750-1735 cm⁻¹. libretexts.org The exact position can be influenced by the electronic effects of the substituents.

C-O Stretch: Esters also exhibit characteristic C-O stretching vibrations. Two distinct C-O stretches are expected: one for the C-C(=O)-O bond and another for the O-C-C bond. These absorptions typically appear in the fingerprint region, between 1300 and 1000 cm⁻¹. libretexts.orgspcmc.ac.in For acetates, a strong band is often observed around 1240 cm⁻¹. spcmc.ac.in

Aromatic C-H and C=C Stretches: The presence of the aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond typically appears in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.

The combination of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the ester functional group and the substituted aromatic ring in this compound. amazonaws.compg.edu.pl

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1300-1000 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aromatic C=C | Stretch | 1600-1450 | Medium to Weak |

| C-Cl | Stretch | 800-600 | Medium to Strong |

Vibrational Mode Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its characteristic vibrational modes. researchgate.net These two techniques are complementary; molecular vibrations that are strong in IR spectra are often weak in Raman spectra and vice-versa. spectroscopyonline.com

The spectrum of this compound is dominated by vibrations characteristic of its primary functional groups: the ester, the aromatic ring, and the carbon-chlorine bond. The ester group gives rise to a very strong and distinct carbonyl (C=O) stretching band, typically appearing in the region of 1735-1750 cm⁻¹. Other vibrations associated with the acetate moiety include C-O stretching and various bending modes. researchgate.net

The 4-substituted chlorophenyl group exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the benzene (B151609) ring appear in the 1400-1600 cm⁻¹ region. The presence of a chlorine substituent on the aromatic ring can be confirmed by a C-Cl stretching vibration, the frequency of which depends on its position on the ring.

By analyzing the precise frequencies and intensities of these vibrational bands, conformational information can be inferred. The rotational isomers (conformers) arising from rotation around the C-C and C-O single bonds can lead to subtle shifts in the vibrational frequencies. Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign specific vibrational modes and to predict the most stable conformations of the molecule. researchgate.netnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C-C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak |

| C-O Stretch | Ester (acyl-oxygen) | 1250 - 1200 | Strong |

| C-O Stretch | Ester (alkyl-oxygen) | 1150 - 1000 | Medium |

| C-Cl Stretch | Aryl Halide | 1100 - 1000 | Medium |

| C-H Out-of-Plane Bend | para-Substituted Ring | 850 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk

Electron ionization mass spectrometry (EI-MS) of this compound reveals its molecular weight and provides crucial information about its elemental composition. The molecular formula of the compound is C₁₀H₁₁ClO₂. nih.gov This corresponds to a nominal molecular weight of 198 g/mol and a more precise monoisotopic mass of approximately 198.04 Da. nih.gov

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio of intensities for the molecular ion peak (M⁺) and the M+2 peak. Therefore, the spectrum will exhibit a peak at m/z 198, corresponding to the molecule containing ³⁵Cl, and another peak at m/z 200, corresponding to the molecule with ³⁷Cl. The intensity of the m/z 200 peak will be about one-third that of the m/z 198 peak. nih.gov This distinctive pattern is a strong confirmation for the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the compound's structure. libretexts.org In the mass spectrometer, the energetically unstable molecular ion breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected.

For this compound, several predictable fragmentation pathways exist. The fragmentation is often dictated by the stability of the resulting carbocations. libretexts.org The bond between the chlorophenylethyl group and the acetate oxygen is a likely point of cleavage. A major fragmentation pathway involves the benzylic cleavage, which is favored due to the stability of the resulting cation.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Fragment Ion Structure | Description |

| 198 | [C₁₀H₁₁³⁵ClO₂]⁺ | Molecular Ion (M⁺) |

| 153 | [Cl-C₆H₄-CH₂-CO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 140 | [Cl-C₆H₄-CH₂CH₂]⁺ | Loss of acetate radical (•OCOCH₃) |

| 139 | [Cl-C₆H₄-CH=CH₂]⁺ | Loss of acetic acid via rearrangement |

| 125 | [Cl-C₆H₄-CH₂]⁺ | Benzylic cleavage, loss of •CH₂OCOCH₃; often a stable and abundant ion |

| 111 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine |

| 43 | [CH₃CO]⁺ | Acetyl cation; a common fragment for acetates |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.org

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. nih.gov This crystal is then mounted and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org

Beyond establishing connectivity, the crystallographic data provides detailed insight into the molecule's conformation in the solid state through the measurement of dihedral (or torsion) angles. gonzaga.edu A dihedral angle is defined by four sequentially bonded atoms and describes the rotation around the central bond of that sequence. gonzaga.edu

For this compound, several key dihedral angles would define its three-dimensional shape. These include:

C(aryl)-C(aryl)-Cα-Cβ: This angle describes the rotation of the ethyl group relative to the plane of the chlorophenyl ring.

Cα-Cβ-O-C(O): This angle defines the orientation of the ester group relative to the ethyl chain.

Cβ-O-C(O)-C(methyl): This angle describes the conformation around the ester C-O bond, indicating the planarity of the acetate group.

The values of these dihedral angles reveal whether the molecule adopts an extended (zig-zag) or a more folded conformation in the crystal lattice. This information is critical for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack together to form the crystal. scielo.org.zaresearchgate.net

Intermolecular Interactions and Crystal Packing Architectures (e.g., Hydrogen Bonding, Non-Covalent Interactions)

The intermolecular forces and crystal packing of this compound are dictated by its molecular structure, which includes a polar ester group, a chlorophenyl ring, and an ethyl chain. The primary forces at play are dipole-dipole interactions and London dispersion forces.

The presence of the ester functional group and the carbon-chlorine bond introduces significant polarity into the molecule. The carbonyl oxygen and the ester oxygen act as hydrogen bond acceptors, with computed data indicating two hydrogen bond acceptor sites and zero hydrogen bond donors. nih.gov This precludes the formation of self-hydrogen bonding networks, which are common in molecules with hydroxyl or amine groups. However, these acceptor sites can interact with hydrogen bond donor solvents or other molecules in a mixture.

The predominant intermolecular attractions are dipole-dipole forces arising from the polar C=O and C-Cl bonds. csbsju.edulearncbse.indoubtnut.comaskiitians.com These forces cause the molecules to align in the solid state to maximize the attraction between oppositely charged partial dipoles, influencing the crystal lattice structure.

| Intermolecular Force | Presence in this compound | Structural Origin |

| Hydrogen Bonding | Acts as an acceptor only | Ester oxygen atoms nih.gov |

| Dipole-Dipole Interactions | Present (significant) | Polar C=O and C-Cl bonds learncbse.inaskiitians.com |

| London Dispersion Forces | Present (significant) | Entire molecule, particularly the aromatic ring and alkyl chain csbsju.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions. The structure of this compound contains a 4-chlorophenyl group, which acts as a primary chromophore.

The electronic transitions expected for this compound are primarily π → π* transitions associated with the aromatic benzene ring. The presence of the chlorine substituent and the ethyl acetate group attached to the ring can influence the wavelength of maximum absorbance (λmax). The chlorine atom, with its lone pairs of electrons, can participate in n → π* transitions and can also cause a bathochromic (red) shift in the π → π* transitions of the benzene ring.

| Expected Transition | Chromophore | Approximate Wavelength Range |

| π → π | 4-Chlorophenyl ring | 250-300 nm |

| n → π | Carbonyl group (C=O), Chlorine atom | >280 nm |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis. Various chromatographic methods, including HPLC, TLC, and GC-MS, are employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of this compound. Given its moderate polarity and UV-active chromophore, reversed-phase HPLC (RP-HPLC) is the most common method.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is effective. sielc.comsielc.com The ratio of acetonitrile to water can be adjusted to optimize the retention time and resolution from impurities. Detection is typically performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This method allows for precise quantification of the compound's purity and can be scaled up for preparative separation to isolate the pure substance. sielc.com

| Parameter | Typical Value/Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) |

| Application | Quantitative purity analysis, preparative separation |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions that synthesize this compound. youtube.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel, a polar stationary phase) alongside the starting materials, one can visualize the consumption of reactants and the formation of the product over time. youtube.comrsc.org

A common mobile phase (eluent) for a compound of this polarity would be a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate. acs.orgbiotage.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. As the product, this compound, is more polar than a nonpolar starting material (e.g., 4-chlorophenethyl alcohol) but less polar than a more polar starting material (e.g., 4-chlorophenylacetic acid), its spot will travel a characteristic distance up the plate.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. wyzant.com By comparing the Rf value of the product spot to that of a pure standard, one can confirm its formation. The disappearance of the starting material spot indicates the reaction is complete.

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |

| Starting Material (e.g., 4-chlorophenethyl alcohol) | 0.25 | Spot diminishes as reaction proceeds |

| This compound (Product) | 0.50 | Spot appears and intensifies as reaction proceeds |

| Co-spot (Mixture of reaction and standard) | --- | Spots should align to confirm product identity |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile compounds like this compound. nih.gov The sample is first vaporized and separated by gas chromatography based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. For this compound, the mass spectrum would show a molecular ion peak [M]+ and a characteristic [M+2]+ peak at approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. nih.gov Key fragments would arise from the cleavage of the ester bond.

The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1472 for this compound on a semi-standard non-polar column, which aids in its identification based on retention time. nih.gov

| Parameter | Value/Information | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jmaterenvironsci.comjocpr.com |

| Kovats Retention Index | 1472 (semi-standard non-polar column) | nih.gov |

| Major Fragment (m/z) | 138 | nih.gov |

| Second Highest Fragment (m/z) | 43 | nih.gov |

| Third Highest Fragment (m/z) | 140 | nih.gov |

| Interpretation of Fragments | m/z 138/140: [ClC6H4CH2CH2]+; m/z 43: [CH3CO]+ |

Environmental Chemistry and Chemical Degradation Pathways of 2 4 Chlorophenyl Ethyl Acetate

Hydrolytic Stability and Kinetics in Aquatic Environments

The hydrolytic stability of 2-(4-Chlorophenyl)ethyl acetate (B1210297) in aquatic environments is a critical factor in determining its persistence and fate. While specific experimental data for this compound is limited in publicly available literature, its degradation can be inferred from the well-understood principles of ester hydrolysis. The process involves the cleavage of the ester bond by water, a reaction that is significantly influenced by the pH of the surrounding medium.

pH-Dependent Hydrolysis Rates and Half-Lives

Ester hydrolysis is subject to catalysis by both acids (specific acid catalysis) and bases (specific base catalysis), in addition to a neutral, uncatalyzed reaction with water. Consequently, the rate of hydrolysis for esters like 2-(4-Chlorophenyl)ethyl acetate is at its minimum in the neutral pH range (approximately pH 6-7) and increases significantly under both acidic (pH < 4) and alkaline (pH > 8) conditions.

kh = kA[H+] + kN + kB[OH-]

Where:

kA is the second-order rate constant for acid-catalyzed hydrolysis.

kN is the first-order rate constant for neutral hydrolysis.

kB is the second-order rate constant for base-catalyzed hydrolysis.

While specific rate constants for this compound are not available, data from analogous simple esters, such as ethyl acetate, can provide an illustrative model of the expected pH-dependent behavior. For ethyl acetate, the hydrolysis rate varies by several orders of magnitude across the pH scale researchgate.netresearchgate.net. Alkaline hydrolysis is typically the dominant pathway under environmental conditions with pH values above 7 uv.esprexams.comchemrxiv.org.

Table 1: Illustrative Hydrolysis Half-Life of a Simple Ester (e.g., Ethyl Acetate) at Various pH Levels (25°C) (Note: This data is for a model compound and represents the expected behavior, not experimentally determined values for this compound).

| pH | Dominant Mechanism | Estimated Half-Life |

| 3 | Acid-Catalyzed | Years |

| 5 | Neutral | Many Years |

| 7 | Neutral/Base | ~1-2 Years |

| 9 | Base-Catalyzed | Days to Weeks |

| 11 | Base-Catalyzed | Hours to Days |

This interactive table is based on general principles of ester hydrolysis epa.govviu.ca.

Identification of Hydrolytic Degradation Products

The hydrolysis of the ester linkage in this compound results in the formation of two primary degradation products. This reaction is analogous to the hydrolysis of its non-chlorinated parent compound, phenethyl acetate, which yields phenethyl alcohol and acetic acid.

The chemical equation for the hydrolysis is as follows:

C10H11ClO2 + H2O → C8H9ClO + CH3COOH

The resulting products are:

2-(4-Chlorophenyl)ethanol (B160499)

Acetic Acid

Under alkaline conditions, acetic acid will exist as its conjugate base, acetate. Both 2-(4-Chlorophenyl)ethanol and acetic acid are more polar and generally more amenable to further environmental degradation than the parent ester.

Biotic Transformation Processes in Environmental Matrices (e.g., Soil, Water-Sediment Systems)

Biodegradation by microorganisms is a crucial process for the ultimate removal of organic compounds from the environment. This process is highly dependent on environmental conditions such as the presence of suitable microbial populations, oxygen levels, temperature, and pH.

The biodegradation of this compound is expected to begin with the enzymatic hydrolysis of the ester bond. Carboxylesterases, enzymes that catalyze this reaction, are widespread in bacteria and fungi found in soil and water-sediment systems. This initial step mirrors chemical hydrolysis, yielding:

2-(4-Chlorophenyl)ethanol

Acetic Acid

Acetic acid is a simple organic acid that is readily and rapidly mineralized to carbon dioxide and water by a wide variety of microorganisms.

Oxidation : The alcohol group of 2-(4-Chlorophenyl)ethanol would likely be oxidized first to an aldehyde (2-(4-chlorophenyl)acetaldehyde) and then to a carboxylic acid (4-chlorophenylacetic acid).

Dioxygenase Attack : The aromatic ring is then attacked by dioxygenase enzymes, which incorporate hydroxyl groups onto the ring, leading to the formation of a chlorinated catechol intermediate (e.g., 4-chlorocatechol).

Ring Cleavage : The catechol ring is subsequently cleaved by other dioxygenase enzymes (either via ortho- or meta-cleavage) slideshare.netnih.govdtic.mil.

Further Metabolism : The resulting aliphatic intermediates are further metabolized through central metabolic pathways, ultimately leading to mineralization (conversion to CO₂, H₂O, and Cl⁻) nih.govmdpi.comnih.gov.

The non-chlorinated analogue, phenethyl alcohol, is considered rapidly biodegradable and is not suspected to be an environmental toxin lyondellbasell.comewg.orgcir-safety.org. While the presence of the chlorine atom on the aromatic ring generally increases the recalcitrance of a compound to biodegradation compared to its non-chlorinated parent, pathways for the complete mineralization of chlorinated aromatics are known to exist in adapted microbial communities nih.govepa.gov. The dissipation half-life of a related compound, phenethyl propionate, was found to be 4-5 days in soil and water, with 2-phenylethanol identified as a primary degradation product researchgate.net.

Microorganism-Mediated Degradation Pathways (e.g., Esterase Attack)

The principal route for the microbial degradation of this compound is anticipated to be initiated by enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a broad class of enzymes known as carboxylesterases, which are ubiquitous in environmental microorganisms. nih.gov These enzymes facilitate the cleavage of the ester linkage, yielding the corresponding alcohol and carboxylic acid.

In this specific case, the initial hydrolytic attack would result in the formation of 2-(4-chlorophenyl)ethanol and acetic acid. This step is crucial as it transforms the parent ester into more polar and generally more biodegradable intermediates. The rate and extent of this initial degradation step are dependent on various factors, including the microbial population density, the presence of suitable esterase-producing microorganisms, temperature, and pH. Aromatic carboxylesters can be more resistant to hydrolysis compared to their aliphatic counterparts due to steric and electronic effects of the aromatic ring. nih.gov

The general mechanism for this microorganism-mediated degradation is outlined below:

Table 1: Inferred Microorganism-Mediated Degradation of this compound

| Step | Reaction | Enzyme Class | Reactant | Products |

| 1 | Ester Hydrolysis | Carboxylesterase | This compound | 2-(4-chlorophenyl)ethanol + Acetic Acid |

Biotransformation Products and Persistence

Following the initial ester hydrolysis, the resulting biotransformation products, 2-(4-chlorophenyl)ethanol and acetic acid, undergo further microbial degradation. Acetic acid is a simple organic acid that is readily metabolized by a wide range of microorganisms through central metabolic pathways.

The likely subsequent biotransformation steps are:

Oxidation of the alcohol: The primary alcohol, 2-(4-chlorophenyl)ethanol, is oxidized to its corresponding aldehyde, 2-(4-chlorophenyl)acetaldehyde.

Oxidation of the aldehyde: The aldehyde is then further oxidized to the carboxylic acid, 2-(4-chlorophenyl)acetic acid.

Further degradation: 2-(4-chlorophenyl)acetic acid can be further metabolized, potentially leading to the formation of 4-chlorobenzoic acid, which is a common metabolite in the degradation of chlorinated aromatic compounds. nih.gov Ultimately, the aromatic ring can be cleaved, leading to mineralization.

The persistence of this compound in the environment will be largely dictated by the rate of these biotransformation processes. Chlorinated aromatic compounds are known for their potential persistence. epa.gov However, the presence of the oxygen-containing functional group in the form of the initial ester and the subsequent alcohol and carboxylic acid intermediates generally increases the susceptibility of the compound to microbial attack compared to non-substituted chlorinated aromatic hydrocarbons.

Table 2: Predicted Biotransformation Products of this compound

| Parent Compound | Primary Biotransformation Products | Subsequent Biotransformation Products |

| This compound | 2-(4-chlorophenyl)ethanol | 2-(4-chlorophenyl)acetaldehyde, 2-(4-chlorophenyl)acetic acid, 4-Chlorobenzoic acid |

| Acetic Acid | CO2 + H2O |

Sorption and Desorption Behavior in Soil and Sediments

The movement and bioavailability of this compound in the subsurface environment are significantly influenced by its sorption and desorption characteristics in soil and sediments. Sorption is the process by which a chemical adheres to solid particles, while desorption is its release back into the solution phase. These processes are critical in determining whether the compound will be mobile and potentially leach into groundwater or remain in the soil where it can be subjected to degradation. mdpi.com

The sorption of organic compounds like this compound is primarily governed by interactions with soil organic matter (SOM) and, to a lesser extent, clay minerals. As a relatively nonpolar ester, it is expected to exhibit a moderate affinity for the organic fraction of soils and sediments. The strength of this sorption is often quantified by the organic carbon-normalized sorption coefficient (Koc).

Several factors are expected to influence the sorption and desorption of this compound:

Soil Organic Matter Content: Higher SOM content generally leads to increased sorption of nonpolar organic compounds, thereby reducing their mobility. nih.govresearchgate.net

pH: While the ester itself is neutral, its primary degradation product, 2-(4-chlorophenyl)acetic acid, is an acidic compound. The sorption of this metabolite will be highly pH-dependent. At pH values below its pKa, it will exist in its neutral form and sorb more strongly to organic matter. Above its pKa, it will be in its anionic form, which is more water-soluble and less likely to sorb to organic matter, though it may interact with positively charged sites on minerals. researchgate.net

Clay Content and Type: Clay minerals can also contribute to sorption, particularly through interactions with polar functional groups or through surface adsorption.

The desorption process, or the release of the sorbed compound, will determine its long-term availability in the environment. Hysteresis, a phenomenon where desorption is slower or less complete than sorption, can lead to the sequestration of the compound in the soil matrix, contributing to its long-term persistence.

Table 3: Expected Influence of Soil Properties on Sorption of this compound and its Primary Acid Metabolite

| Soil Property | Influence on Sorption of this compound | Influence on Sorption of 2-(4-chlorophenyl)acetic acid |

| Organic Matter Content | Positive correlation; higher content leads to greater sorption. | Positive correlation for the neutral form (at low pH). |

| pH | Minimal direct effect on the neutral ester. | Strong negative correlation; sorption decreases as pH increases above the pKa. |

| Clay Content | Minor to moderate contribution to sorption. | Can contribute to sorption, especially at low pH. |

Chemical Mobility and Environmental Distribution Studies

The chemical mobility of this compound dictates its potential to move within and between different environmental compartments, including soil, water, and air. This mobility is a function of the compound's intrinsic chemical properties and the characteristics of the surrounding environment. carnegiescience.edu

Key factors determining the environmental distribution of this compound include:

Water Solubility: As an ester, this compound is expected to have low to moderate water solubility. This will limit its concentration in the aqueous phase and influence its partitioning into other phases.

Sorption Potential (Koc): As discussed previously, the extent of its sorption to soil and sediment organic carbon will be a primary factor controlling its leaching potential. A higher Koc value indicates lower mobility.

Volatility (Henry's Law Constant): The tendency of the compound to partition from water to air will determine its potential for atmospheric transport. Esters can have varying degrees of volatility.

Persistence (Half-life): The rate at which the compound degrades will determine the timeframe over which it can be transported. epa.govacs.orgnih.gov

Based on these properties, it can be inferred that this compound will likely exhibit limited mobility in soils with high organic matter content. However, in sandy soils with low organic matter, there is a higher potential for leaching into groundwater, especially if the rate of hydrolysis to its more polar metabolites is slow. The distribution of its degradation products will differ, with the more polar alcohol and carboxylic acid metabolites being more mobile in water. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)ethyl acetate and structurally related esters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate (a related ester) is prepared by reacting ethyl 2-(chlorosulfonyl)acetate with 4-chloroaniline in chloroform, yielding 81% after purification . Multi-step syntheses using potassium acetate as a base in 1,4-dioxane under inert atmospheres (90°C, 24 hours) are also effective, followed by extraction with ethyl acetate .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

- Methodological Answer : ¹H NMR analysis identifies characteristic peaks, such as the ethyl group (δ 1.34 ppm, triplet; δ 4.29 ppm, quartet), aromatic protons (δ 7.27–7.38 ppm, multiplet), and sulfonamide NH (δ 7.05 ppm, broad singlet) in analogous compounds . HRMS further validates molecular weight (e.g., [M+H]+ = 278.0201 for ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate) .

Q. What purification techniques are recommended for isolating chlorophenyl-containing esters?

- Methodological Answer : Column chromatography with silica gel and mobile phases like hexane/ethyl acetate (7:3) effectively separates impurities . For polar byproducts, sequential washing with aqueous sodium bicarbonate and ethyl acetate extraction improves purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Methodological Answer : Catalytic systems significantly impact yields. Palladium(II) acetate (0.1 equiv) with potassium persulfate (2.0 equiv) enhances coupling reactions in multi-component syntheses . Temperature control (e.g., 30°C under ultrasonic irradiation) reduces side reactions during nitro group reductions .

Q. What structural insights can X-ray crystallography provide for chlorophenyl esters?

- Methodological Answer : Single-crystal X-ray studies reveal conformational details, such as the dihedral angle between the acetamide group and benzene ring (83.08° in 2-(4-chlorophenyl)acetamide), which inform steric and electronic interactions . Hydrogen-bonding networks (e.g., N–H⋯O) further elucidate packing behavior .

Q. How do researchers resolve contradictions in reported synthetic yields for similar esters?

- Methodological Answer : Discrepancies (e.g., 43% vs. 81% yields) arise from divergent catalysts, solvents, or purification protocols. Systematic comparison of substrates (e.g., 4-chloroaniline vs. boronate esters) and reaction monitoring via TLC can identify critical variables .

Q. What strategies identify and characterize synthetic byproducts in esterification reactions?

- Methodological Answer : LC-MS and ¹H NMR track unexpected peaks, while preparative TLC isolates byproducts. For example, ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (an impurity) is identified via HRMS and crystallography .

Q. How are bioactivity assays designed for sulfonamide/ester derivatives targeting therapeutic applications?

- Methodological Answer : Analogues like (E)-N-aryl-2-arylethene-sulfonamides are screened for antiproliferative activity using cell viability assays (e.g., MTT). Dose-response curves and IC₅₀ calculations validate potency, with structural modifications (e.g., chloro substituents) optimizing selectivity .

Data Contradictions and Methodological Challenges

- Stereochemical Outcomes : Palladium-catalyzed reactions () may yield stereoisomers not observed in non-catalytic syntheses (). Chiral HPLC or NOESY experiments are required to resolve such discrepancies .

- Solvent Effects : Ethyl acetate as a reaction medium () vs. chloroform () influences reaction kinetics and byproduct profiles, necessitating solvent screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.